molecular formula C12H9F3N2O3 B2426444 3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid CAS No. 866018-88-4

3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid

Cat. No. B2426444
CAS RN: 866018-88-4
M. Wt: 286.21
InChI Key: UMGPLJPLLMMYNV-UHFFFAOYSA-N
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Description

The compound “3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring and a propanoic acid group .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Compounds containing the 3-(trifluoromethyl)phenyl group have been used in the synthesis of blue organic light-emitting diodes (OLEDs) . These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .

Fluorescence and Phosphorescence in Organic Materials

The introduction of a bulky 3-(trifluoromethyl)phenyl unit into the anthracene core can efficiently prevent intermolecular aggregations and reduce self-quenching behaviors . This property is beneficial in the field of fluorescence and phosphorescence in organic materials.

FDA-Approved Drugs

Trifluoromethyl (TFM, -CF3)-group-containing compounds have been approved by the FDA for various diseases and disorders . The trifluoromethyl group is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .

C–F Bond Activation

The CF3 group in these compounds has been successfully utilized in C–F bond activation, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

Suzuki-Miyaura Cross-Coupling Reactions

3-(Trifluoromethyl)phenylboronic acid, a related compound, has been used as a reactant in Suzuki-Miyaura cross-coupling reactions .

Synthesis of Biologically Active Molecules

This compound has also been used in the synthesis of biologically active molecules, including those involved in rhodium-catalyzed addition reactions and microwave-assisted Petasis reactions .

Antidepressant Effects

Compounds containing the 3-(trifluoromethyl)phenyl group have shown antidepressant effects in learned helplessness (LH) and social defeat stress (SDS) mice models of depression .

properties

IUPAC Name

3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-2-7(6-8)11-16-9(20-17-11)4-5-10(18)19/h1-3,6H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGPLJPLLMMYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid

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